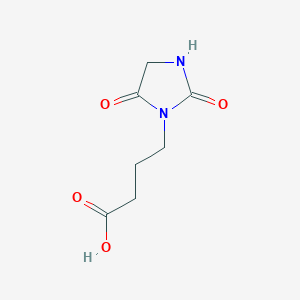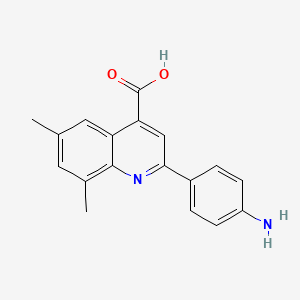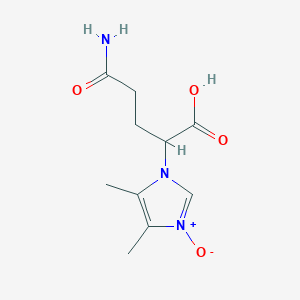
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves the inhibition of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce pain and fever by blocking the production of prostaglandins in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of NSAIDs. However, one of the limitations of this compound is its complex synthesis method, which requires advanced organic chemistry techniques.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol. One of the most promising areas of research is the development of novel NSAIDs based on this compound. Additionally, this compound has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer. Therefore, further studies are needed to explore its therapeutic potential in these areas. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various fields of research.
Synthesemethoden
The synthesis of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves a multi-step process that requires advanced organic chemistry techniques. The first step involves the reaction of cyclopropylamine with ethyl 4-methylsulfonylpyrazole-1-carboxylate to form the corresponding amide. This intermediate is then reduced using sodium borohydride to obtain the desired product, 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, this compound has been found to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Therefore, it has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(13,14)8-4-10-11(5-8)6-9(12)7-2-3-7/h4-5,7,9,12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZNQGEGLNGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)



![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)
